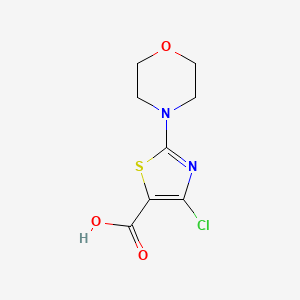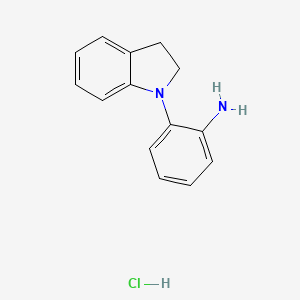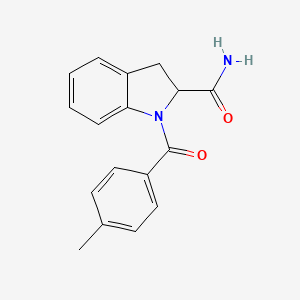
1-(4-メチルベンゾイル)インドリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylbenzoyl)indoline-2-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, features an indoline core substituted with a 4-methylbenzoyl group and a carboxamide group, making it an interesting subject for chemical and biological studies.
科学的研究の応用
1-(4-Methylbenzoyl)indoline-2-carboxamide has several applications in scientific research:
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
Target of Action
The primary target of 1-(4-Methylbenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . MmpL3 is a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
1-(4-Methylbenzoyl)indoline-2-carboxamide interacts with MmpL3, inhibiting its function . This interaction disrupts the normal functioning of the cell wall biosynthesis, leading to the death of the Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of MmpL3 by 1-(4-Methylbenzoyl)indoline-2-carboxamide affects the mycolic acid transport, a key component of the cell wall in Mycobacterium tuberculosis . This disruption in the biochemical pathway leads to the inability of the bacteria to maintain its cell wall, resulting in its death .
Pharmacokinetics
The compound has shown high selective activity towards mycobacterium tuberculosis over mammalian cells, suggesting its minimal cytotoxicity .
Result of Action
The molecular effect of 1-(4-Methylbenzoyl)indoline-2-carboxamide is the inhibition of MmpL3, which leads to the disruption of the cell wall biosynthesis . On a cellular level, this results in the death of Mycobacterium tuberculosis .
生化学分析
Biochemical Properties
The presence of a carboxamide moiety in indole derivatives like 1-(4-Methylbenzoyl)indoline-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . These unique inhibitory properties have made indole derivatives the focus of many researchers in the study of pharmaceutical compounds .
Cellular Effects
. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
The molecular mechanism of 1-(4-Methylbenzoyl)indoline-2-carboxamide is not fully understood. It is known that the carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity . This suggests that 1-(4-Methylbenzoyl)indoline-2-carboxamide may exert its effects at the molecular level through similar interactions.
Metabolic Pathways
The specific metabolic pathways that 1-(4-Methylbenzoyl)indoline-2-carboxamide is involved in are not well-documented. Indole derivatives are known to interact with various enzymes and cofactors , suggesting that 1-(4-Methylbenzoyl)indoline-2-carboxamide may also be involved in certain metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzoyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxamide with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 1-(4-Methylbenzoyl)indoline-2-carboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(4-Methylbenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline core can yield indole-2-carboxamide derivatives, while reduction of the carbonyl group can produce 4-methylbenzyl alcohol derivatives.
類似化合物との比較
Similar Compounds
Indole-2-carboxamide: Shares the indoline core but lacks the 4-methylbenzoyl group.
4-Methylbenzoyl chloride: Contains the 4-methylbenzoyl moiety but lacks the indoline core.
Indoline-2-carboxamide: Similar core structure but without the 4-methylbenzoyl substitution.
Uniqueness
1-(4-Methylbenzoyl)indoline-2-carboxamide is unique due to the combination of the indoline core with the 4-methylbenzoyl and carboxamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(4-methylbenzoyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-6-8-12(9-7-11)17(21)19-14-5-3-2-4-13(14)10-15(19)16(18)20/h2-9,15H,10H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUBFYJACNCHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
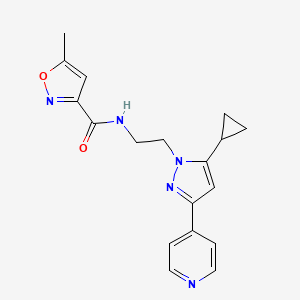

![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)

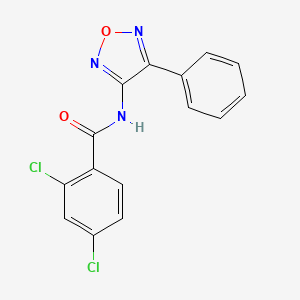
![N-(1-cyano-1-methylethyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2583077.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)
![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
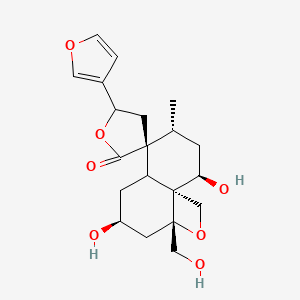
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)
